Cas no 2247102-00-5 (N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride)
![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride structure](https://www.kuujia.com/scimg/cas/2247102-00-5x500.png)
N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2247102-00-5
- EN300-6493255
- N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride
- Z3379613961
- N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride
-
- Inchi: 1S/C9H18N2.2ClH/c1-11(2)8-6-9(10-7-8)4-3-5-9;;/h8,10H,3-7H2,1-2H3;2*1H
- InChI Key: LCAWDHOJKMWVIT-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1CC(CC21CCC2)N(C)C
Computed Properties
- Exact Mass: 226.1003540g/mol
- Monoisotopic Mass: 226.1003540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493255-0.1g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride |
2247102-00-5 | 95% | 0.1g |
$322.0 | 2023-05-31 | |
Enamine | EN300-6493255-0.5g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride |
2247102-00-5 | 95% | 0.5g |
$723.0 | 2023-05-31 | |
Enamine | EN300-6493255-5.0g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride |
2247102-00-5 | 95% | 5g |
$2692.0 | 2023-05-31 | |
Enamine | EN300-6493255-1.0g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride |
2247102-00-5 | 95% | 1g |
$928.0 | 2023-05-31 | |
Aaron | AR028PVW-250mg |
N,N-dimethyl-5-azaspiro[3.4]octan-7-aminedihydrochloride |
2247102-00-5 | 95% | 250mg |
$657.00 | 2025-02-16 | |
Aaron | AR028PVW-5g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-aminedihydrochloride |
2247102-00-5 | 95% | 5g |
$3727.00 | 2023-12-15 | |
Aaron | AR028PVW-100mg |
N,N-dimethyl-5-azaspiro[3.4]octan-7-aminedihydrochloride |
2247102-00-5 | 95% | 100mg |
$468.00 | 2025-02-16 | |
Aaron | AR028PVW-2.5g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-aminedihydrochloride |
2247102-00-5 | 95% | 2.5g |
$2527.00 | 2025-02-16 | |
1PlusChem | 1P028PNK-250mg |
N,N-dimethyl-5-azaspiro[3.4]octan-7-aminedihydrochloride |
2247102-00-5 | 95% | 250mg |
$630.00 | 2024-05-25 | |
1PlusChem | 1P028PNK-2.5g |
N,N-dimethyl-5-azaspiro[3.4]octan-7-aminedihydrochloride |
2247102-00-5 | 95% | 2.5g |
$2311.00 | 2024-05-25 |
N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride Related Literature
-
1. Book reviews
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride
N,N-Dimethyl-5-Azaspiro[3.4]Octan-7-Amine; Dihydrochloride: A Comprehensive Overview
N,N-Dimethyl-5-Azaspiro[3.4]Octan-7-Amine; Dihydrochloride, also known by its CAS registry number CAS No. 2247102-00-5, is a complex organic compound with a unique spirocyclic structure. This compound belongs to the class of azaspiro compounds, which are characterized by the presence of a nitrogen atom within the spiro ring system. The molecule consists of two fused rings: a three-membered ring and a four-membered ring, creating a spiro structure that imparts distinctive chemical and physical properties.
The chemical structure of N,N-Dimethyl-5-Azaspiro[3.4]Octan-7-Amine; Dihydrochloride includes a dimethylamino group attached to the nitrogen atom within the spiro system. This substitution pattern influences the compound's reactivity, solubility, and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The dihydrochloride salt form indicates that the compound exists as a zwitterion, which is common for compounds with both basic and acidic functionalities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 2247102-00-5 through various methodologies, including microwave-assisted synthesis and catalytic processes. These methods have not only improved the yield but also reduced the environmental footprint of production processes. The compound's spirocyclic structure makes it an interesting candidate for drug design, particularly in targeting specific biological pathways or receptors.
In terms of pharmacological applications, studies have shown that N,N-Dimethyl-5-Azaspiro[3.4]Octan-7-Amine; Dihydrochloride exhibits potential as a modulator of ion channels and enzymes. Its ability to interact with biological systems has been explored in preclinical models, highlighting its potential in treating conditions such as neurological disorders and inflammatory diseases.
The physical properties of this compound, including its melting point, solubility, and stability under various conditions, have been extensively characterized using modern analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies provide valuable insights into its behavior in different environments, which is crucial for its application in formulation development.
From an environmental perspective, researchers have investigated the biodegradation pathways of CAS No. 2247102-00-5, emphasizing the importance of sustainable practices in its production and disposal. Understanding its environmental fate is essential for minimizing ecological impacts while maximizing its benefits in industrial applications.
In conclusion, N,N-Dimethyl-5-Azaspiro[3.4]Octan-7-Amine; Dihydrochloride (CAS No. 2247102-00-5) stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial innovation.
2247102-00-5 (N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride) Related Products
- 1447964-55-7(1-Amino-5,5-dimethylhexan-3-ol)
- 952965-01-4(2-{7-methyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl}-N-propylacetamide)
- 391918-35-7(N-{4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-3-methoxybenzamide)
- 1500198-28-6(1-(3-methylpyrazin-2-yl)cyclobutylmethanamine)
- 2229469-36-5(1-1-(4-hydroxy-2-methoxyphenyl)cyclopropylethan-1-one)
- 1006464-92-1(6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine)
- 1806996-00-8(3-(Difluoromethyl)-5-fluoro-6-hydroxy-2-methoxypyridine)
- 1551090-97-1(1-(3-Chloro-2-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid)
- 1087784-58-4(4H-1,2,4-Triazole, 4-cyclopropyl-3-hydrazinyl-5-phenyl-)
- 64063-38-3(2,6-Dichloro-3-methylbenzene-1-sulfonyl Chloride)



